IL-2-IN-1

Description

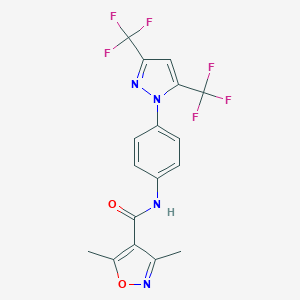

Structure

3D Structure

Properties

Molecular Formula |

C17H12F6N4O2 |

|---|---|

Molecular Weight |

418.29 g/mol |

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C17H12F6N4O2/c1-8-14(9(2)29-26-8)15(28)24-10-3-5-11(6-4-10)27-13(17(21,22)23)7-12(25-27)16(18,19)20/h3-7H,1-2H3,(H,24,28) |

InChI Key |

LAHVQXKWWOOVLX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BTP3; BTP-3; BTP 3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to IL-2 Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and signaling pathways associated with the Interleukin-2 (IL-2) receptor complex. A thorough understanding of these interactions is critical for the development of novel immunotherapies targeting a range of diseases, from cancer to autoimmune disorders.

Interleukin-2 is a pleiotropic cytokine that plays a central role in regulating immune responses.[1] Its biological effects are mediated through its interaction with a multi-subunit receptor, the IL-2 receptor (IL-2R), which exists in three forms with varying affinities for IL-2.[2] The composition of the receptor complex on the cell surface dictates the nature and intensity of the downstream signal, making the binding kinetics a crucial determinant of cellular outcomes.

-

Low-Affinity IL-2R: Composed solely of the IL-2Rα chain (CD25), it binds IL-2 with low affinity and is incapable of signal transduction on its own.[2]

-

Intermediate-Affinity IL-2R: A heterodimer of the IL-2Rβ (CD122) and the common gamma (γc, CD132) chains. This complex can initiate signaling and is predominantly found on memory T cells and natural killer (NK) cells.[2]

-

High-Affinity IL-2R: A heterotrimeric complex consisting of the IL-2Rα, IL-2Rβ, and γc chains.[1][2] This form binds IL-2 with very high affinity and is the primary signaling-competent receptor on activated T cells and regulatory T cells (Tregs).[2]

The formation of the high-affinity complex is a stepwise process, where IL-2 first binds to the IL-2Rα subunit, and this binary complex then recruits the IL-2Rβ and γc chains to form a stable quaternary signaling assembly.[2][3]

Quantitative Analysis of IL-2 Receptor Binding Affinity

The precise affinity of IL-2 and its engineered variants (muteins) for the different receptor components is a key parameter in designing selective immunotherapies. These affinities are typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction.

Table 1: Binding Affinities of Wild-Type Human IL-2 to Receptor Components

| Interacting Molecules | Dissociation Constant (Kd) | Affinity Level | Reference |

| IL-2 <=> IL-2Rα | ~10⁻⁸ M (10 nM) | Low | [4][5] |

| IL-2 <=> IL-2Rβγc | ~10⁻⁹ M (1 nM) | Intermediate | [4][5] |

| IL-2 <=> IL-2Rαβγc | ~10⁻¹¹ M (10 pM) | High | [2][3][4] |

Table 2: Comparative Binding Affinities of Selected IL-2 Muteins

Engineered IL-2 muteins are designed to selectively target specific immune cell populations by altering their binding affinity for IL-2Rα or IL-2Rβ. This table presents representative data for such variants.

| IL-2 Variant | Target Receptor Subunit | Change in Affinity vs. Wild-Type | Rationale / Therapeutic Goal | Reference |

| High-Affinity Muteins (e.g., V69A, Q74P) | IL-2Rα | 15-30 fold increased affinity | Enhance T cell response at lower concentrations | [6][7] |

| "Super-2" Mutein | IL-2Rβ | Increased affinity | Potent stimulation of CD8+ T cells and NK cells | [7] |

| N88D Mutein | IL-2Rβ | 30-80 fold reduced affinity | Selective activation and expansion of Tregs (high IL-2Rα expression) for autoimmune disease therapy | [8] |

| Reduced-α Muteins (e.g., R38A, F42A) | IL-2Rα | Decreased affinity | Reduce activation of Tregs to favor effector T cell responses in cancer therapy | [1] |

IL-2 Receptor Signaling Pathways

The binding of IL-2 to the high-affinity receptor complex initiates a cascade of intracellular signaling events that govern T cell proliferation, survival, and differentiation. The IL-2Rβ and γc chains are responsible for signal transduction, as the IL-2Rα chain has a very short cytoplasmic tail with no known signaling motifs.[2][9] The primary pathways activated are the JAK/STAT, PI3K/Akt, and MAPK pathways.[4][10]

Assembly of the High-Affinity IL-2R Signaling Complex

The formation of the functional, high-affinity receptor is a critical prerequisite for signaling. The process begins with IL-2 binding to the pre-existing IL-2Rα on the cell surface. This complex then recruits the intermediate-affinity IL-2Rβγc dimer to form the stable quaternary signaling unit.

Caption: Stepwise assembly of the high-affinity IL-2 receptor complex.

JAK/STAT Signaling Pathway

Upon formation of the high-affinity complex, Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3), which are constitutively associated with the IL-2Rβ and γc chains respectively, are brought into close proximity.[11][12] This leads to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of IL-2Rβ, creating docking sites for Signal Transducer and Activator of Transcription 5 (STAT5) proteins.[11][12] STAT5 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, including those involved in cell proliferation (e.g., c-Myc) and survival (e.g., Bcl-2), as well as the gene for IL-2Rα (IL2RA), creating a positive feedback loop.[11][12]

Caption: The IL-2-activated JAK/STAT signaling pathway.

PI3K/Akt Signaling Pathway

The phosphorylated IL-2Rβ chain can also recruit and activate Phosphoinositide 3-kinase (PI3K).[11][12] PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate kinases such as Akt (also known as Protein Kinase B).[12][13] The PI3K/Akt pathway is a major signaling route that promotes cell growth, survival, and metabolism.[13] In T cells, this pathway is crucial for IL-2-mediated proliferation.[14] Interestingly, regulatory T cells (Tregs) exhibit attenuated PI3K/Akt signaling due to high expression of the phosphatase PTEN, which contributes to their anergic phenotype despite expressing the high-affinity IL-2R.[11]

Caption: The IL-2-activated PI3K/Akt signaling pathway.

Experimental Protocols for Measuring Binding Affinity

Accurately quantifying the binding affinity (Kd) and the kinetic rate constants (ka for association, kd for dissociation) of protein-protein interactions is essential. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two widely used label-free technologies for this purpose.[15][16][17]

Caption: General experimental workflow for SPR or BLI analysis.

Protocol 1: Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[15][18]

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) for the interaction between an IL-2 variant (analyte) and an IL-2 receptor component (ligand).

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

-

Purified recombinant IL-2 receptor protein (ligand, e.g., IL-2Rα)

-

Purified IL-2 or mutein (analyte)

Methodology:

-

Surface Preparation and Ligand Immobilization:

-

Equilibrate the system with running buffer.

-

Activate the sensor chip surface (e.g., dextran matrix of a CM5 chip) using a 1:1 mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).[19]

-

Inject the ligand (e.g., IL-2Rα at 10-50 µg/mL in immobilization buffer) over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface. Aim for an immobilization level of 500-2000 Resonance Units (RU).[20]

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the ligand to allow for subtraction of bulk refractive index changes.

-

-

Kinetic Analysis (Association/Dissociation):

-

Prepare a dilution series of the analyte (IL-2 variant) in running buffer. A typical concentration range would be 0.1 nM to 100 nM, spanning at least 5 concentrations below and above the expected Kd. Include a zero-concentration (buffer only) sample for double referencing.

-

Inject the lowest concentration of analyte over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 180 seconds) to monitor the association phase.

-

Switch to flowing running buffer over the surfaces for an extended period (e.g., 600 seconds) to monitor the dissociation phase.

-

After dissociation, inject the regeneration solution to remove all bound analyte and prepare the surface for the next cycle.[20]

-

Repeat the cycle for each concentration of the analyte, typically in order of increasing concentration.

-

-

Data Analysis:

-

Process the raw data by subtracting the reference channel signal and the buffer-only (zero concentration) signal.

-

Globally fit the resulting sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

The fitting process will yield values for the association rate constant (ka, units M⁻¹s⁻¹), the dissociation rate constant (kd, units s⁻¹), and the equilibrium dissociation constant (Kd = kd/ka, units M).

-

Protocol 2: Bio-Layer Interferometry (BLI)

BLI measures the interference pattern of white light reflected from two surfaces on a biosensor tip.[16] A change in the number of molecules bound to the tip causes a shift in the interference pattern, which is monitored in real-time.[21]

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) for the interaction between an IL-2 variant (analyte) and an IL-2 receptor component (ligand).

Materials:

-

BLI instrument (e.g., Octet)

-

Appropriate biosensors (e.g., Anti-Human IgG Fc Capture (AHC) for Fc-tagged receptors, or Streptavidin (SA) for biotinylated receptors)

-

96-well or 384-well microplate

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

-

Purified, tagged IL-2 receptor protein (ligand)

-

Purified IL-2 or mutein (analyte)

Methodology:

-

Assay Setup:

-

Hydrate the biosensors in assay buffer in a microplate for at least 10 minutes.

-

Prepare the microplate with all necessary reagents: assay buffer for baseline, ligand solution for immobilization, buffer for washing, analyte dilution series, and buffer for dissociation.

-

-

Experimental Steps (automated by the instrument):

-

Baseline: Dip the biosensors into wells containing assay buffer to establish a stable baseline (60-120 seconds).

-

Loading/Immobilization: Move the biosensors into wells containing the ligand (e.g., Fc-tagged IL-2Rα at 10-20 µg/mL) and allow it to bind to the biosensor surface until a stable signal is achieved (e.g., a shift of 1-2 nm).

-

Baseline 2: Briefly dip the ligand-coated biosensors back into buffer wells to stabilize the signal before association.

-

Association: Move the biosensors into wells containing the analyte dilution series (typically 5-7 concentrations plus a buffer control). Monitor the binding in real-time for a set period (e.g., 200-300 seconds).[22]

-

Dissociation: Transfer the biosensors to wells containing only assay buffer and monitor the dissociation of the analyte for an extended period (e.g., 600-900 seconds).

-

-

Data Analysis:

-

Align the data to the baseline and inter-step correct to the dissociation step.

-

Subtract the signal from the reference biosensor (exposed to buffer instead of analyte).

-

Fit the processed binding curves globally using a 1:1 binding model provided by the analysis software.

-

The software will calculate ka, kd, and the resulting Kd from the fitted curves.

-

References

- 1. Human IL-2Rɑ subunit binding modulation of IL-2 through a decline in electrostatic interactions: A computational and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-2 receptor - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL-2 and IL-15 receptor α-subunits are coexpressed in a supramolecular receptor cluster in lipid rafts of T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. A long-lived IL-2 mutein that selectively activates and expands regulatory T cells as a therapy for autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The IL-2 receptor complex: its structure, function, and target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interleukin-2 Receptor Signaling: At the Interface between Tolerance and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. Frontiers | Immunometabolism and PI(3)K Signaling As a Link between IL-2, Foxp3 Expression, and Suppressor Function in Regulatory T Cells [frontiersin.org]

- 14. IL-2 activation of a PI3K-dependent STAT3 serine phosphorylation pathway in primary human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bio-layer interferometry - Wikipedia [en.wikipedia.org]

- 17. paralab-bio.es [paralab-bio.es]

- 18. Biosensor analysis of the interleukin-2 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dhvi.duke.edu [dhvi.duke.edu]

- 20. researchgate.net [researchgate.net]

- 21. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 22. researchgate.net [researchgate.net]

The Tipping Point of Tolerance: A Technical Guide to Treg-Selective IL-2 Muteins in Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-2 (IL-2) is a pleiotropic cytokine with a dual role in the immune system: it can promote both inflammatory responses and regulatory T cell (Treg)-mediated tolerance. This dichotomy has historically limited its therapeutic application in autoimmune diseases. However, the advent of protein engineering has given rise to a new class of molecules – Treg-selective IL-2 muteins. These engineered versions of IL-2 are designed to preferentially activate and expand immunosuppressive Tregs while minimizing the stimulation of pro-inflammatory effector T cells and Natural Killer (NK) cells. This technical guide delves into the core principles of these novel therapeutics, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the intricate signaling pathways involved. By providing a comprehensive resource, this document aims to accelerate research and development in the pursuit of re-establishing immune homeostasis in autoimmune disorders.

The Rationale for Treg-Selective IL-2 Therapy

Defects in the IL-2 signaling pathway and Treg function are strongly associated with the pathogenesis of multiple autoimmune diseases.[1] While low-dose IL-2 therapy has shown promise in expanding Tregs, its therapeutic window is narrow due to the off-target activation of effector cells.[2][3] Treg-selective IL-2 muteins overcome this limitation through rational design. These molecules typically feature mutations that reduce their binding affinity for the intermediate-affinity IL-2 receptor βγ (CD122/CD132), which is present on effector T cells and NK cells.[1][4] This modification makes their signaling activity more dependent on the high-affinity IL-2 receptor α chain (CD25), which is constitutively and highly expressed on Tregs.[5][6] The result is a targeted expansion and functional enhancement of the very cells responsible for maintaining self-tolerance.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on Treg-selective IL-2 muteins.

Table 1: Preclinical Efficacy of Treg-Selective IL-2 Muteins in Autoimmune Disease Models

| Model | IL-2 Mutein | Dosing Regimen | Key Findings | Reference |

| Non-obese diabetic (NOD) mice (Type 1 Diabetes) | Engineered IL-2 SYNTHORIN | Not Specified | Significant increase in Treg populations in the pancreas; decreased insulitis. | [7] |

| Murine Model of Type 1 Diabetes | Engineered IL-2 | Not Specified | Arrests ongoing autoimmunity and provides sustained protection from the disease. | [8] |

| Systemic Lupus Erythematosus (SLE) Mouse Model | IL-2 mutein | Not Specified | Ameliorated disease pathology. | [1] |

| Graft-versus-host disease (GVHD) in humanized mice | Human IL-2 mutein | Not Specified | Selectively activated and expanded functional Tregs. | [1] |

Table 2: Clinical Trial Data of Low-Dose IL-2 and Treg-Selective Muteins in Autoimmune Diseases

| Disease | Treatment | Phase | Key Outcomes | Reference |

| Type 1 Diabetes | Low-dose aldesleukin (0.2 x 10^6 IU/m2 twice-weekly for 6 months) | Phase 2 (ITAD trial) | Primary objective: assess effects on endogenous β-cell function. | [9] |

| Type 1 Diabetes | Low-dose IL-2 | Phase I/II | Dose-dependent increase in CD4+ and CD8+ Tregs with minimal increase in effector cells. | [10] |

| Hepatitis C virus (HCV)-induced vasculitis | Low-dose IL-2 (1.5–3 million IU daily) | Clinical Trial | Robust Treg activation without effector cell activation. | [2] |

| Systemic Lupus Erythematosus (SLE) | Low-dose IL-2 (1.5 million IU daily for 5 days) | Phase I/II (PRO-IMMUN) | Selective increase in CD25 expression on Tregs and expansion of the Treg population. | [11] |

| Various Autoimmune Diseases | PT101 (mutant IL-2 Fc fusion) | Phase 1 (Healthy Volunteers) | Dose-dependently and selectively expands Tregs without significant effects on other immune cells. | [4] |

| 11 Autoimmune Diseases | Low-dose IL-2 | Observational Study | Significant up-regulation of a Treg signature at Day 8 and Month 3. | [12] |

Signaling Pathways

The therapeutic effect of Treg-selective IL-2 muteins is rooted in their ability to preferentially trigger downstream signaling in Tregs.

The IL-2 Receptor Complex and Differential Affinity

Downstream Signaling Cascade

Upon binding to the high-affinity receptor on Tregs, IL-2 muteins initiate a signaling cascade that promotes cell survival, proliferation, and function. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is the predominant route.[13][14]

Key Experimental Protocols

This section provides an overview of essential methodologies for evaluating the activity and efficacy of Treg-selective IL-2 muteins.

In Vitro Treg Selectivity Assay (pSTAT5 Flow Cytometry)

This assay quantitatively measures the differential activation of Tregs versus other immune cell populations.

Protocol Steps:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[15]

-

Stimulation: Incubate PBMCs with a serial dilution of the IL-2 mutein or wild-type IL-2 for a short period (e.g., 15-30 minutes) at 37°C.

-

Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state, followed by permeabilization with a methanol or detergent-based buffer to allow intracellular antibody staining.

-

Staining: Stain the cells with a cocktail of fluorescently labeled antibodies to identify cell populations (e.g., anti-CD4, anti-CD25, anti-CD127, anti-FOXP3) and the target signaling molecule (anti-pSTAT5).

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Analysis: Gate on specific cell populations (Tregs: CD4+CD25+FOXP3+; Teffs: CD4+FOXP3-) and quantify the mean fluorescence intensity (MFI) of pSTAT5. Calculate the half-maximal effective concentration (EC50) for each cell type to determine the selectivity index.[3]

In Vivo Treg Expansion and Phenotyping

This protocol assesses the ability of an IL-2 mutein to selectively expand Tregs in a living organism.

Protocol Steps:

-

Animal Model: Utilize an appropriate animal model, such as humanized NOD-scid IL-2Rγ-null (NSG) mice or cynomolgus monkeys.[4]

-

Dosing: Administer single or multiple doses of the IL-2 mutein or a vehicle control.

-

Sample Collection: Collect peripheral blood at various time points post-administration.

-

Cell Staining and Analysis: Perform flow cytometry on whole blood or isolated PBMCs to quantify the absolute numbers and frequencies of various immune cell subsets, including Tregs (e.g., CD4+CD25+FOXP3+), conventional T cells (Tconv), CD8+ T cells, and NK cells.

-

Phenotypic Analysis: Analyze the expression of activation and functional markers on Tregs, such as CTLA-4, ICOS, and Helios, to assess their functional status.[10][11]

T Cell Proliferation Assay

This in vitro assay measures the proliferative response of different T cell subsets to IL-2 mutein stimulation.

Protocol Steps:

-

Cell Isolation and Labeling: Isolate specific T cell populations (e.g., Tregs, CD4+ Tconv, CD8+ T cells) using cell sorting. Label the cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.

-

Culture and Stimulation: Culture the labeled cells in the presence of a T-cell receptor (TCR) stimulus (e.g., anti-CD3/CD28 antibodies) and varying concentrations of the IL-2 mutein or wild-type IL-2.[15]

-

Incubation: Incubate the cells for several days (e.g., 3-5 days).

-

Analysis: Analyze dye dilution by flow cytometry. Each cell division results in a halving of the dye's fluorescence intensity, allowing for the quantification of proliferation.

Future Directions and Conclusion

The development of Treg-selective IL-2 muteins represents a significant advancement in the quest for targeted therapies for autoimmune diseases. By uncoupling the pro-inflammatory and regulatory functions of IL-2, these molecules offer the potential for restoring immune tolerance with greater precision and a wider therapeutic window.[16] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these muteins, exploring combination therapies, and identifying biomarkers to predict patient response. The continued investigation of these promising therapeutics holds the key to developing curative treatments for a wide range of debilitating autoimmune conditions.

References

- 1. An IL-2 mutein engineered to promote expansion of regulatory T cells arrests ongoing autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular engineering of interleukin-2 for enhanced therapeutic activity in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Window of Interleukin-2 for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Treg cells maintain selective access to IL-2 and immune homeostasis despite substantially reduced CD25 function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Defining the Threshold IL-2 Signal Required for Induction of Selective Treg Cell Responses Using Engineered IL-2 Muteins [frontiersin.org]

- 7. Engineered IL-2 molecule shows promise in treating autoimmune disease - Health e-News [healthenews.mcgill.ca]

- 8. youtube.com [youtube.com]

- 9. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 10. Targeting IL-2: an unexpected effect in treating immunological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Low-Dose IL-2 Therapy in Autoimmune and Rheumatic Diseases [frontiersin.org]

- 12. ard.bmj.com [ard.bmj.com]

- 13. Interleukin 2 - Wikipedia [en.wikipedia.org]

- 14. 【Inspiring Target】IL-2: from signaling pathways to therapeutic potential in tumors and autoimmune diseases | ACROBiosystems [es.acrobiosystems.com]

- 15. researchgate.net [researchgate.net]

- 16. A long-lived IL-2 mutein that selectively activates and expands regulatory T cells as a therapy for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Interleukin-2 (IL-2) in Immunotherapy Research

Interleukin-2 (IL-2) is a pleiotropic cytokine that plays a central role in regulating immune responses.[1][2] It is a cornerstone of immunotherapy research due to its dual ability to stimulate both the proliferation and activity of anti-tumor effector immune cells, such as T effector (Teff) cells and Natural Killer (NK) cells, and the expansion of immunosuppressive regulatory T cells (Tregs).[3][4] This duality has led to the development of distinct therapeutic strategies: high-dose IL-2 to promote anti-cancer immunity and low-dose IL-2 to enhance immune tolerance in autoimmune diseases.[3][5] Modern approaches focus on engineering IL-2 variants or combining IL-2 with other immunotherapies to maximize therapeutic benefit while minimizing toxicity.[1][6]

Mechanism of Action: The IL-2 Signaling Pathway

IL-2 exerts its effects by binding to the IL-2 receptor (IL-2R), which exists in different forms with varying affinities for IL-2.[7]

-

High-Affinity IL-2R: Composed of three subunits: α (CD25), β (CD122), and γ (CD132). It is primarily expressed on activated T cells and Tregs. Tregs constitutively express high levels of CD25, making them highly sensitive to low concentrations of IL-2.[8]

-

Intermediate-Affinity IL-2R: Consists of the β (CD122) and γ (CD132) subunits. It is found on memory CD8+ T cells and NK cells. These cells require higher concentrations of IL-2 for activation.[8]

Binding of IL-2 to its receptor triggers the heterodimerization of the cytoplasmic domains of the β and γ chains, activating downstream signaling cascades, principally the JAK-STAT, PI3K/Akt/mTOR, and MAPK/ERK pathways.[2] These pathways collectively regulate gene expression to control T-cell proliferation, survival, differentiation, and function.[2]

Caption: IL-2 binds its receptor, activating JAK-STAT, PI3K/Akt, and MAPK/ERK pathways.

Applications in Cancer Immunotherapy

1. High-Dose (HD) IL-2 Monotherapy: Recombinant human IL-2 (Aldesleukin) was the first immunotherapy approved by the FDA for metastatic renal cell carcinoma (1992) and metastatic melanoma (1998).[1][5] HD IL-2 therapy aims to saturate the intermediate-affinity receptors on NK cells and cytotoxic T cells to drive a potent anti-tumor response.[1] However, its use is limited by severe toxicities, such as vascular leak syndrome, and its simultaneous expansion of immunosuppressive Tregs.[1][5]

| Cancer Type | Overall Response Rate (ORR) | Complete Response (CR) | Median Response Duration (Partial Responders) | Reference |

| Metastatic Renal Cell Carcinoma | 14% | 5% | 19 months | [1] |

| Metastatic Melanoma | 16% | 6% | 5.9 months | [1] |

2. Engineered IL-2 Variants ("Not-alpha" Muteins): To overcome the limitations of HD IL-2, researchers have developed IL-2 variants (muteins) with mutations that prevent binding to the CD25 (alpha) subunit of the IL-2R.[9] This design strategy aims to preferentially stimulate CD8+ effector T cells and NK cells (which express the intermediate-affinity receptor) while avoiding the activation and expansion of CD25-high Tregs.[9] This approach is expected to enhance the anti-tumor effect and reduce toxicity.[9]

Caption: Engineered IL-2 avoids Treg activation by blocking CD25 binding.

3. Combination Therapy with PD-1 Blockade: Combining IL-2-based therapies with immune checkpoint inhibitors, such as anti-PD-1 antibodies, has shown synergistic effects.[10][11] PD-1 blockade reinvigorates exhausted T cells within the tumor microenvironment, while IL-2 promotes the proliferation and effector function of these newly activated T cells.[10][11] This combination can lead to more potent and durable anti-tumor responses than either agent alone.[1][6] Bifunctional molecules that simultaneously block PD-1 and deliver an engineered IL-2 signal directly to the T cell are now in clinical development.[11]

| Therapy | Cancer Type | Patient Population | Overall Response Rate (ORR) | Reference |

| STK-012 (α/β-IL-2R partial agonist) + Pembrolizumab + Chemo | Nonsquamous NSCLC | PD-L1 <1% | 53% | [12] |

| NKTR-214 + Nivolumab | Advanced Renal Cell Carcinoma | N/A | Missed primary endpoint | [13] |

| NKTR-214 + Pembrolizumab | Metastatic Melanoma | N/A | Missed primary endpoint | [13] |

Applications in Autoimmune Diseases

In contrast to cancer therapy, the goal in autoimmunity is to suppress pathological immune responses. Low-dose IL-2 therapy leverages the high sensitivity of Tregs to IL-2.[14] By administering doses too low to activate effector cells, this strategy selectively expands the Treg population, restoring immune homeostasis and dampening autoimmune inflammation.[3][15] This approach is being investigated for conditions like type 1 diabetes, systemic lupus erythematosus, and graft-versus-host-disease.[3][14]

| Disease | IL-2 Dose | Key Outcome | Reference |

| Type 1 Diabetes | 0.33, 1.0, or 3.0 x 10⁶ IU/day for 5 days | Dose-dependent increase in Tregs | [14] |

| Hepatitis C-induced Vasculitis | 1.5 - 3.0 x 10⁶ IU/day for 5 days | Safe, tolerated, expanded Tregs | [14] |

| Chronic Graft-vs-Host-Disease | 0.3, 1.0, or 3.0 x 10⁶ IU/m² daily for 8 weeks | Increased CD4 Tregs without Teff increase | [14] |

Protocols for IL-2 Research

Protocol 1: In Vitro T-Cell Stimulation and IL-2 Production Assay

This protocol describes a standard method to induce and measure IL-2 production from isolated T cells.[16]

Methodology:

-

T-Cell Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Enrich for T cells using a negative selection magnetic bead kit to avoid unintentional activation.

-

Count viable cells and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin/Streptomycin) at a concentration of 1 x 10⁶ cells/mL.[16]

-

-

TCR Stimulation:

-

Coat a 96-well cell culture plate with anti-CD3 antibody (e.g., clone OKT3) at 1-5 µg/mL in sterile PBS. Incubate for 2-4 hours at 37°C, then wash twice with PBS.

-

Add the T-cell suspension to the coated wells.

-

Add soluble anti-CD28 antibody (e.g., clone CD28.2) to the cell suspension at a final concentration of 1-10 µg/mL to provide co-stimulation.[16]

-

-

Cell Culture and Supernatant Collection:

-

Incubate the cells at 37°C in a 5% CO₂ incubator.

-

Collect aliquots of the cell culture supernatant at various time points (e.g., 6, 12, 24, and 48 hours) to analyze the kinetics of IL-2 secretion.[16]

-

Centrifuge the collected supernatant to pellet any cells and store at -80°C until analysis.

-

-

IL-2 Quantification (ELISA):

-

Use a commercial Human IL-2 ELISA kit, following the manufacturer's instructions.

-

Briefly, coat an ELISA plate with a capture antibody, block non-specific sites, add standards and samples (the collected supernatants), followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate (e.g., TMB).

-

Measure the absorbance at 450 nm using a plate reader and calculate the IL-2 concentration in the samples by interpolating from the standard curve.

-

Caption: Workflow for T-cell stimulation and IL-2 production measurement.

Protocol 2: Cell-Based Bioassay for IL-2 Activity

This protocol uses a commercially available IL-2 responsive reporter cell line to measure the biological activity of IL-2 in a sample.[17]

Methodology:

-

Cell Culture and Preparation:

-

Culture the IL-2 bioassay cells (a cell line engineered to produce a luminescent signal in response to IL-2) according to the supplier's manual.[17]

-

Prior to the assay, cells may require a starvation period (culture in low-serum media without IL-2) to reduce background signal.[17]

-

Harvest the cells, wash, and resuspend in the appropriate assay medium at the recommended density.

-

-

Assay Setup:

-

Prepare a standard curve by making serial dilutions of a recombinant IL-2 standard.

-

Prepare dilutions of the test samples (e.g., purified IL-2 variant, patient serum).

-

In a white, opaque 96-well plate, add the IL-2 standards and test samples.

-

Add the prepared bioassay cell suspension to each well.

-

-

Incubation and Signal Detection:

-

Incubate the plate for the recommended time (typically 6 hours) at 37°C in a 5% CO₂ incubator.[17]

-

Allow the plate to equilibrate to room temperature.

-

Add a bioluminescent reagent (e.g., containing luciferase substrate) to each well.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal (Relative Light Units, RLU) against the concentration of the IL-2 standard.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ (the concentration of IL-2 that gives half-maximal response).[17]

-

Calculate the concentration of active IL-2 in the test samples by interpolating their RLU values from the standard curve.

-

Protocol 3: Murine Tumor Model for Evaluating Combination Immunotherapy

This protocol provides a general workflow for assessing the efficacy of an IL-2-based therapy combined with a PD-1 inhibitor in a syngeneic mouse tumor model.

Methodology:

-

Cell Line and Animal Model:

-

Select a syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma or B16-F10 melanoma) that is compatible with the chosen mouse strain (e.g., C57BL/6).

-

Acquire 6-8 week old female C57BL/6 mice and allow them to acclimate for one week.

-

-

Tumor Implantation:

-

Harvest tumor cells from culture, wash with sterile PBS, and resuspend at a concentration of 5 x 10⁶ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each mouse.

-

-

Treatment Groups and Dosing:

-

Monitor tumor growth daily using calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice/group):

-

Group 1: Vehicle control (e.g., PBS)

-

Group 2: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3 days)

-

Group 3: IL-2 variant (dosing regimen depends on the specific molecule)

-

Group 4: Anti-PD-1 antibody + IL-2 variant (combination therapy)

-

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

The primary endpoint is typically tumor growth delay or overall survival. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity.

-

At the end of the study (or at intermediate time points), tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess the frequency and phenotype of tumor-infiltrating lymphocytes).

-

Caption: Workflow for an in vivo murine study of combination immunotherapy.

References

- 1. Frontiers | IL-2 based cancer immunotherapies: an evolving paradigm [frontiersin.org]

- 2. Interleukin 2 - Wikipedia [en.wikipedia.org]

- 3. A systematic review of interleukin-2-based immunotherapies in clinical trials for cancer and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Role of IL-2 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IL-2 based cancer immunotherapies: an evolving paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are IL-2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. The IL-2/IL-2R system: from basic science to therapeutic applications to enhance immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First-in-human evaluation of a no-alpha interleukin-2 mutein: safety and preliminary pharmacodynamic and clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. PD-1 + IL-2 power couple: Wake up 'sleepy' T cells to turbo-charge cancer cures - ecancer [ecancer.org]

- 12. cancernetwork.com [cancernetwork.com]

- 13. medrxiv.org [medrxiv.org]

- 14. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 15. Low-dose IL-2 reduces IL-21+ T cell frequency and induces anti-inflammatory gene expression in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. promega.jp [promega.jp]

Application Notes and Protocols: IL-2-IN-1 as a Reagent for Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2 (IL-2) is a pleiotropic cytokine critical for the regulation of the immune system, playing a pivotal role in the proliferation, differentiation, and survival of T lymphocytes.[1][2][3] It mediates its effects through a heterotrimeric receptor complex consisting of IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132).[1][2] The differential expression of these receptor subunits on various immune cell subsets dictates their sensitivity and functional response to IL-2.[4]

IL-2 signaling is integral to both the amplification of effector T cell (Teff) responses and the maintenance of immune tolerance through the support of regulatory T cells (Tregs).[1][5] This dual functionality makes IL-2 a key target of investigation in immunology, oncology, and autoimmune diseases.

This document provides detailed application notes and protocols for the use of IL-2-IN-1, a versatile reagent for the analysis of IL-2 signaling and its effects on immune cell populations by flow cytometry. The protocols outlined below cover two primary applications: the intracellular detection of IL-2 production in activated T cells and the in vivo expansion and subsequent phenotypic analysis of regulatory T cells.

Signaling Pathways and Experimental Workflows

IL-2 Signaling Pathway

The binding of IL-2 to its receptor initiates a cascade of intracellular signaling events crucial for T cell function. The primary pathways activated include the JAK-STAT, PI3K/Akt, and MAPK/ERK pathways, which collectively regulate gene expression related to cell cycle progression, survival, and differentiation.[2][6][7]

Caption: IL-2 signaling cascade upon receptor binding.

Application 1: Intracellular IL-2 Staining in Activated T Cells

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) and subsequent intracellular staining to identify IL-2-producing T cells by flow cytometry. This is a fundamental technique for assessing T cell activation and function.

Experimental Workflow: Intracellular Cytokine Staining

Caption: Step-by-step workflow for intracellular IL-2 detection.

Protocol: Intracellular IL-2 Staining

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

-

Brefeldin A

-

Phosphate-Buffered Saline (PBS)

-

LIVE/DEAD Fixable Viability Dye

-

Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)

-

Fixation/Permeabilization Buffer

-

Permeabilization/Wash Buffer

-

Fluorochrome-conjugated anti-human IL-2 antibody (this compound)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

-

Cell Stimulation:

-

Transfer 1 mL of the cell suspension to a 12 x 75 mm flow cytometry tube.

-

Add PMA to a final concentration of 20 ng/mL and Ionomycin to a final concentration of 1 µg/mL.[8]

-

Incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Add Brefeldin A to a final concentration of 1 µg/mL to inhibit cytokine secretion.[8]

-

Incubate for an additional 4-6 hours at 37°C.

-

-

Viability Staining:

-

Wash the cells with 2 mL of PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of PBS containing a LIVE/DEAD fixable viability dye according to the manufacturer's instructions.

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Surface Marker Staining:

-

Wash the cells with 2 mL of PBS and centrifuge.

-

Resuspend the pellet in 100 µL of PBS containing the appropriate dilutions of fluorochrome-conjugated surface marker antibodies.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells with 2 mL of PBS and centrifuge.

-

Resuspend the pellet in 250 µL of Fixation/Permeabilization buffer.

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Intracellular Staining:

-

Wash the cells twice with 2 mL of Permeabilization/Wash buffer.

-

Resuspend the pellet in 100 µL of Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-human IL-2 antibody (this compound).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Wash the cells twice with 2 mL of Permeabilization/Wash buffer.

-

Resuspend the cells in 500 µL of PBS.

-

Acquire data on a flow cytometer.

-

Expected Results

The percentage of IL-2 positive cells can vary depending on the donor and stimulation conditions. Below is a table summarizing representative data.

| Cell Population | Unstimulated (% IL-2+) | Stimulated (% IL-2+) |

| CD4+ T cells | < 0.1% | 5 - 20% |

| CD8+ T cells | < 0.1% | 2 - 10% |

Application 2: In Vivo Expansion of Regulatory T Cells

IL-2 is essential for the maintenance and function of Tregs. Administration of IL-2 complexed with certain anti-IL-2 monoclonal antibodies (such as JES6-1 in mice) can preferentially expand the Treg population in vivo.[9][10] This protocol describes a general approach for in vivo Treg expansion followed by flow cytometric analysis.

Experimental Workflow: In Vivo Treg Expansion and Analysis

Caption: Workflow for expanding and analyzing Tregs in vivo.

Protocol: In Vivo Treg Expansion and Flow Cytometric Analysis

Materials:

-

Mice (e.g., C57BL/6)

-

IL-2/anti-IL-2 antibody complexes (this compound)

-

PBS

-

Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD25)

-

Foxp3 Staining Buffer Set

-

Fluorochrome-conjugated anti-mouse Foxp3 antibody

-

Flow cytometer

Procedure:

-

Preparation and Administration of IL-2 Complexes:

-

Prepare IL-2/anti-IL-2 antibody complexes according to the manufacturer's protocol for this compound.

-

Administer the complexes to mice via intraperitoneal injection for 3-5 consecutive days.

-

-

Tissue Harvesting and Cell Preparation:

-

At day 7 post-initial injection, euthanize the mice and harvest spleens and lymph nodes.

-

Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

-

Lyse red blood cells using an appropriate lysis buffer.

-

-

Surface Marker Staining:

-

Wash the cells with PBS and resuspend in 100 µL of PBS containing fluorochrome-conjugated anti-CD4 and anti-CD25 antibodies.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Intracellular Foxp3 Staining:

-

Wash the cells and proceed with fixation and permeabilization using a Foxp3 Staining Buffer Set according to the manufacturer's instructions.

-

Stain with a fluorochrome-conjugated anti-mouse Foxp3 antibody.

-

-

Data Acquisition:

-

Wash the cells and resuspend in PBS.

-

Acquire data on a flow cytometer, gating on CD4+ T cells to determine the percentage of CD25+Foxp3+ Tregs.

-

Expected Results

Treatment with IL-2/anti-IL-2 complexes is expected to significantly increase the frequency and absolute number of Tregs.

| Treatment Group | % of CD4+ T cells that are CD25+Foxp3+ |

| Control (PBS) | 5 - 10% |

| This compound | 20 - 40% |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low/No IL-2 Signal | Inefficient cell stimulation | Optimize concentration of PMA/Ionomycin and stimulation time. |

| Improper protein transport inhibition | Ensure Brefeldin A is added at the correct time and concentration. | |

| Incorrect antibody concentration | Titrate the anti-IL-2 antibody to determine the optimal staining concentration. | |

| High Background Staining | Non-specific antibody binding | Include an isotype control antibody. Increase the number of wash steps. |

| Dead cells | Use a viability dye to exclude dead cells from the analysis. | |

| Poor Resolution of Treg Population | Inadequate surface marker staining | Titrate anti-CD4 and anti-CD25 antibodies. |

| Suboptimal fixation/permeabilization | Use a dedicated Foxp3 staining buffer set. |

Conclusion

This compound is a powerful reagent for the flow cytometric analysis of IL-2-mediated immune responses. The protocols provided herein offer robust methods for the quantification of IL-2-producing T cells and the in vivo manipulation and analysis of regulatory T cell populations. Careful optimization of these protocols will ensure high-quality, reproducible data for advancing research in immunology and drug development.

References

- 1. Human IL-2 Biotinylated Fluorokine Flow Cytometry Kit NF200: R&D Systems [rndsystems.com]

- 2. Interleukin 2 - Wikipedia [en.wikipedia.org]

- 3. beckman.com [beckman.com]

- 4. Treg cells maintain selective access to IL-2 and immune homeostasis despite substantially reduced CD25 function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL-2 Signaling Pathways: R&D Systems [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. Frontiers | IL-2-Mediated In Vivo Expansion of Regulatory T Cells Combined with CD154–CD40 Co-Stimulation Blockade but Not CTLA-4 Ig Prolongs Allograft Survival in Naive and Sensitized Mice [frontiersin.org]

- 10. Expansion of regulatory T cells via IL-2/anti-IL-2 mAb complexes suppresses experimental myasthenia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Orthogonal Interleukin-2 Systems for Selective CAR-T Cell Expansion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy represents a paradigm shift in the treatment of hematological malignancies.[1] A critical factor for successful clinical outcomes is the robust expansion and long-term persistence of CAR-T cells following infusion.[2][3] Interleukin-2 (IL-2), a potent T-cell growth factor, has been a cornerstone of ex vivo T-cell expansion protocols and has been explored to support in vivo CAR-T cell activity.[1][4] However, systemic administration of high-dose IL-2 is hampered by severe toxicities, including vascular leak syndrome, and its pleiotropic effects.[2][3] Conventional IL-2 non-selectively stimulates various immune cells expressing IL-2 receptors, including regulatory T cells (Tregs), which can suppress the anti-tumor immune response and diminish the therapeutic efficacy of CAR-T cells.[2]

To overcome these limitations, innovative "Orthogonal" or "Cis-Targeted" IL-2 systems have been developed. These engineered cytokine-receptor pairs are designed to deliver a selective and potent pro-survival and proliferative signal exclusively to CAR-T cells, thereby decoupling therapeutic efficacy from systemic toxicity.[5] This technology involves a two-component system: an engineered IL-2 molecule (e.g., ortho-hIL-2, STK-009) that has been mutated to lose affinity for the wild-type IL-2 receptor, and a corresponding engineered, non-signaling IL-2 receptor (e.g., ortho-hIL-2Rβ) that is co-expressed with the CAR on the T-cell surface.[1][6] This ensures that the IL-2 signal is delivered in a highly targeted manner, only to the engineered CAR-T cells, leading to their selective expansion and enhanced anti-tumor function in vivo.[1][2]

Principle of the Technology

The core principle of an orthogonal IL-2 system is molecular specificity. By introducing mutations in both the IL-2 cytokine and its corresponding receptor, a novel communication channel is created exclusively for the therapeutic cells.

-

Engineered CAR-T Cells : Patient T cells are genetically modified to express not only the tumor-targeting CAR but also an engineered IL-2 receptor beta subunit (ortho-hIL-2Rβ). This engineered receptor does not bind to endogenous, wild-type IL-2.

-

Engineered IL-2 Cytokine : A corresponding engineered IL-2 (ortho-hIL-2) is administered systemically. This molecule is designed to bind exclusively to the engineered receptor on the CAR-T cells and has minimal to no activity on endogenous immune cells expressing the wild-type IL-2 receptor.[7]

-

Selective Signaling : Upon administration, the ortho-hIL-2 selectively binds to the ortho-hIL-2Rβ on the CAR-T cells, activating downstream signaling pathways, primarily through STAT5, which drives robust cell proliferation, survival, and effector functions.[3][8] This targeted stimulation promotes a massive and selective expansion of the CAR-T cell population directly at the tumor site and systemically, without causing widespread immune activation or associated toxicities.[2][6]

Data Presentation

The use of orthogonal IL-2 systems has demonstrated significant improvements in CAR-T cell expansion and anti-tumor activity in preclinical models. The quantitative data below summarizes key findings from these studies.

| Parameter | Model System | Treatment Group | Result | Fold Change vs. Control | Reference |

| In Vivo CAR-T Cell Expansion | Nalm6 Leukemia Xenograft (NSG Mice) | Ortho-hIL-2Rβ+ CAR-T + Ortho-hIL-2 | Dose-dependent increase in CAR-T cells | Up to 1000-fold | [1][7] |

| CAR-T Cell Enrichment | Peripheral Blood (NSG Mice) | EGFRt-CAR-T + EGFRt-IL2 | Enrichment of CAR-T cells | >95% of CD3+ T cells | [2] |

| Signal Transduction (pSTAT5) | Primary Human CAR-T Cells (in vitro) | CAR-T + CAR-IL2 | Preferential STAT5 phosphorylation | >1000-fold | [3] |

| Tumor Regression | NALM6 Leukemia Model | Sub-optimal CAR-T dose + CAR-IL2 | Complete tumor regression | 5/5 Complete Responses | [2] |

| Rescue of Therapy | Nalm6 Relapse Model | Ortho-hIL-2Rβ+ CAR-T + Ortho-hIL-2 at relapse | Rescue of anti-leukemic response | Successful rescue | [1] |

Signaling Pathway and Experimental Workflow

Signaling Pathway Diagram

The diagram below illustrates the difference between conventional IL-2 signaling and the selective activation achieved with an orthogonal IL-2 system. Conventional IL-2 activates both CAR-T cells and other immune cells like Tregs, while the orthogonal system exclusively stimulates the engineered CAR-T cells.

Caption: Orthogonal vs. Conventional IL-2 Signaling Pathway.

Experimental Workflow Diagram

This workflow outlines the key steps for producing and evaluating an orthogonal IL-2 CAR-T cell system, from initial vector design to in vivo efficacy studies.

References

- 1. A human orthogonal IL-2 and IL-2Rβ system enhances CAR T cell expansion and antitumor activity in a murine model of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asherbio.com [asherbio.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Driving Immune Cell Activation and Expansion with Interleukin 2 | ACROBiosystems [acrobiosystems.com]

- 5. news-medical.net [news-medical.net]

- 6. synthekine.com [synthekine.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of IL-2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2 (IL-2) is a critical cytokine that plays a pivotal role in the regulation of the immune response, primarily by promoting the proliferation and differentiation of T cells and natural killer (NK) cells.[1][2] The signaling cascade is initiated by the binding of IL-2 to its receptor complex, which consists of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132).[2] This interaction triggers the activation of several downstream pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways.[2] Dysregulation of IL-2 signaling is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention.

IL-2-IN-1 is a novel small molecule inhibitor of the IL-2 signaling pathway. These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the in vitro pharmacological activity of this compound and similar molecules. The described assays will enable researchers to determine the potency and mechanism of action of IL-2 pathway inhibitors.

IL-2 Signaling Pathway

The binding of IL-2 to its receptor complex initiates a cascade of intracellular signaling events. A primary and well-characterized pathway is the JAK-STAT pathway. Upon IL-2 binding, JAK1 and JAK3, associated with the IL-2Rβ and γc chains respectively, are activated and phosphorylate tyrosine residues on the receptor chains. These phosphotyrosine residues then serve as docking sites for STAT5 proteins, which are subsequently phosphorylated by the JAKs. Phosphorylated STAT5 (pSTAT5) dimerizes and translocates to the nucleus to regulate the transcription of target genes, including those involved in cell proliferation and survival.

Caption: Simplified IL-2 signaling pathway via JAK/STAT activation.

STAT5 Phosphorylation Assay

This assay directly measures the phosphorylation of STAT5, a key downstream event in the IL-2 signaling cascade. It is a rapid and sensitive method to assess the inhibitory activity of compounds targeting the IL-2 pathway.

Experimental Workflow

Caption: Workflow for the STAT5 phosphorylation flow cytometry assay.

Protocol: Intracellular pSTAT5 Staining by Flow Cytometry

Materials:

-

IL-2 dependent cell line (e.g., CTLL-2) or isolated Peripheral Blood Mononuclear Cells (PBMCs)

-

Recombinant human or mouse IL-2

-

This compound

-

FACS Buffer (PBS with 2% FBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 90% ice-cold methanol)

-

Fluorochrome-conjugated anti-pSTAT5 antibody

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture CTLL-2 cells according to standard protocols. Prior to the assay, starve the cells of IL-2 for 4-6 hours.

-

Alternatively, isolate PBMCs from whole blood using density gradient centrifugation.

-

Wash and resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

-

Compound Treatment:

-

Plate 100 µL of the cell suspension into a 96-well U-bottom plate.

-

Prepare serial dilutions of this compound in assay medium.

-

Add the desired volume of the this compound dilutions to the cells and incubate for 1 hour at 37°C.

-

-

IL-2 Stimulation:

-

Prepare a solution of IL-2 at a concentration that induces a sub-maximal response (e.g., EC80), as determined from a prior dose-response experiment.

-

Add the IL-2 solution to the wells and incubate for 15-30 minutes at 37°C.[3]

-

-

Fixation:

-

Stop the stimulation by adding 100 µL of Fixation Buffer to each well.

-

Incubate for 10 minutes at room temperature.

-

Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.

-

-

Permeabilization:

-

Resuspend the cell pellets in 100 µL of ice-cold Permeabilization Buffer.

-

Incubate on ice for 30 minutes.

-

-

Staining:

-

Wash the cells twice with FACS Buffer.

-

Resuspend the cells in 50 µL of FACS Buffer containing the anti-pSTAT5 antibody at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Flow Cytometry:

-

Wash the cells once with FACS Buffer.

-

Resuspend the cells in 200 µL of FACS Buffer for analysis.

-

Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

-

-

Data Analysis:

-

Gate on the cell population of interest.

-

Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition.

-

Normalize the data to the positive (IL-2 stimulated, no inhibitor) and negative (unstimulated) controls.

-

Generate a dose-response curve and calculate the IC50 value for this compound using a non-linear regression model.

-

Expected Data

| Concentration of this compound (nM) | % Inhibition of pSTAT5 Signal |

| 0.1 | 5.2 |

| 1 | 15.8 |

| 10 | 48.9 |

| 100 | 85.3 |

| 1000 | 98.1 |

| IC50 (nM) | 10.5 |

Cell Proliferation Assay

This assay measures the ability of IL-2 to induce the proliferation of an IL-2-dependent cell line, such as CTLL-2. The inhibitory effect of this compound on this proliferation is quantified.

Experimental Workflow

Caption: General workflow for an IL-2 dependent cell proliferation assay.

Protocol: CTLL-2 Proliferation Assay

Materials:

-

CTLL-2 cell line (ATCC® TIB-214™)

-

Complete growth medium (RPMI-1640 with 10% FBS, 2 mM L-glutamine, and IL-2)

-

Assay medium (Complete growth medium without IL-2)

-

Recombinant mouse IL-2

-

This compound

-

Cell proliferation reagent (e.g., MTS or CellTiter-Glo®)

-

96-well flat-bottom tissue culture plates

Procedure:

-

Cell Preparation:

-

Culture CTLL-2 cells in complete growth medium.

-

Prior to the assay, wash the cells three times with assay medium to remove any residual IL-2.

-

Resuspend the cells in assay medium to a final concentration of 2 x 10^5 cells/mL.

-

-

Assay Setup:

-

Add 50 µL of the cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in assay medium.

-

Add 25 µL of the this compound dilutions to the appropriate wells.

-

Prepare a solution of IL-2 at a concentration that gives a sub-maximal proliferative response (e.g., EC80).

-

Add 25 µL of the IL-2 solution to all wells except for the no-IL-2 control wells. Add 25 µL of assay medium to the control wells.

-

-

Incubation:

-

Measurement of Proliferation:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (wells with medium only).

-

Normalize the data to the positive (IL-2 stimulated, no inhibitor) and negative (no IL-2) controls.

-

Plot the normalized data against the concentration of this compound and determine the IC50 value using non-linear regression.

-

Expected Data

| Concentration of this compound (nM) | % Inhibition of Proliferation |

| 0.1 | 3.1 |

| 1 | 12.5 |

| 10 | 52.3 |

| 100 | 89.7 |

| 1000 | 99.2 |

| IC50 (nM) | 9.5 |

IL-2 Reporter Gene Assay

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an IL-2-responsive promoter element, such as a STAT5 response element.[6] The amount of reporter protein produced is proportional to the activation of the IL-2 signaling pathway.

Experimental Workflow

Caption: Workflow for an IL-2 reporter gene assay.

Protocol: STAT5-Luciferase Reporter Assay

Materials:

-

HEK293 or other suitable cell line stably expressing the IL-2 receptor complex and a STAT5-driven luciferase reporter construct.[6]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-2

-

This compound

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

-

White, opaque 96-well plates

Procedure:

-

Cell Plating:

-

The day before the assay, seed the reporter cells in a white, opaque 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the assay.

-

-

Compound and Cytokine Addition:

-

Prepare serial dilutions of this compound in assay medium.

-

Remove the culture medium from the cells and replace it with the this compound dilutions.

-

Prepare a solution of IL-2 at a sub-maximal concentration (e.g., EC80).

-

Add the IL-2 solution to the wells.

-

Include appropriate controls (no IL-2, IL-2 only).

-

-

Incubation:

-

Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.

-

-

Luminescence Measurement:

-

Allow the plate to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal to the positive and negative controls.

-

Generate a dose-response curve and calculate the IC50 of this compound.

-

Expected Data

| Concentration of this compound (nM) | % Inhibition of Luciferase Activity |

| 0.1 | 6.8 |

| 1 | 18.2 |

| 10 | 55.1 |

| 100 | 92.4 |

| 1000 | 99.8 |

| IC50 (nM) | 8.9 |

Summary of this compound In Vitro Activity

| Assay | Endpoint | Cell Line | This compound IC50 (nM) |

| STAT5 Phosphorylation | pSTAT5 Levels | CTLL-2 or PBMCs | 10.5 |

| Cell Proliferation | Cell Viability | CTLL-2 | 9.5 |

| Reporter Gene | Luciferase Activity | IL-2R/STAT5 Reporter Cells | 8.9 |

Conclusion

The cell-based assays described in these application notes provide a comprehensive platform for the characterization of IL-2 signaling inhibitors like this compound. By employing a combination of these assays, researchers can effectively determine the potency of their compounds and gain insights into their mechanism of action. The STAT5 phosphorylation assay offers a direct and rapid measure of target engagement, while the cell proliferation and reporter gene assays provide functional readouts of the downstream consequences of IL-2 pathway inhibition. Together, these methods are invaluable tools for the discovery and development of novel therapeutics targeting the IL-2 signaling cascade.

References

- 1. Interleukin 2 - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 4. frederick.cancer.gov [frederick.cancer.gov]

- 5. frederick.cancer.gov [frederick.cancer.gov]

- 6. invivogen.com [invivogen.com]

Application Notes and Protocols for Preclinical Administration of Next-Generation Interleukin-2 (IL-2) Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-2 (IL-2) is a pleiotropic cytokine that plays a critical role in the immune system, regulating the activity and proliferation of white blood cells, such as T cells and Natural Killer (NK) cells, which are essential for fighting cancer.[1][2] High-dose IL-2 was one of the first effective cancer immunotherapies approved for metastatic melanoma and renal cell carcinoma.[3][4] However, its clinical application is hampered by a very short half-life, severe systemic toxicities (like vascular leak syndrome), and a dual mechanism of action that promotes the expansion of both anti-tumor effector T cells (Teff) and immunosuppressive regulatory T cells (Tregs).[3][5]

To overcome these limitations, a variety of next-generation IL-2 therapeutics, referred to here as "IL-2-IN-1" (Interleukin-2 with Improved Therapeutic Index), have been engineered. These innovative approaches aim to enhance the pharmacokinetic profile, target IL-2 activity to the tumor microenvironment (TME), and/or bias the signaling towards effector cells over Tregs.[3][6] This document provides detailed application notes and protocols for the preclinical evaluation of these modified IL-2 molecules in various disease models.

IL-2 Signaling Pathway

IL-2 mediates its effects by binding to a receptor complex composed of up to three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132).[1] The composition of this receptor determines the cell's affinity for IL-2:

-

High-Affinity Receptor (IL-2Rαβγ): Expressed constitutively on Tregs and on activated effector T cells.[7][8] Low doses of IL-2 preferentially activate this receptor, leading to Treg expansion.[7]

-

Intermediate-Affinity Receptor (IL-2Rβγ): Expressed on memory CD8+ T cells and NK cells.[9][10] Higher IL-2 concentrations are required to stimulate these cells.

-

Low-Affinity Receptor (IL-2Rα): Binds IL-2 but does not signal independently.[11]

Binding to the receptor complex activates several downstream signaling cascades, including the JAK-STAT, PI3K/Akt, and MAPK/ERK pathways, which collectively drive cell proliferation, survival, and differentiation.[2][5][12]

General Experimental Workflow for In Vivo Studies

Preclinical evaluation of IL-2 therapeutics typically follows a standardized workflow to assess pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy.

Protocols

Protocol 1: Anti-Tumor Efficacy of a Conditionally Activated IL-2

This protocol details the evaluation of a protease-activated IL-2 therapeutic, designed to be cleaved and activated selectively within the tumor microenvironment, thus minimizing peripheral toxicity.[9]

Objective: To assess the anti-tumor efficacy and dose-response of a conditionally activated IL-2 in a syngeneic mouse model.

Methodology:

-

Animal Model: 6-8 week old female C57BL/6 mice.

-

Tumor Model: Subcutaneously implant 5x105 MC38 colon adenocarcinoma cells into the flank.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Drug Formulation: Reconstitute the lyophilized therapeutic in sterile Phosphate-Buffered Saline (PBS).

-

Administration: Administer the therapeutic or vehicle (PBS) via intraperitoneal (IP) injection.

-

Dosing Schedule: Treat mice twice weekly for a total of four doses.[9]

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.

-

Endpoint Analysis: Euthanize mice when tumors exceed a predetermined size or show signs of ulceration. Collect tumors and spleens for downstream analysis of immune cell populations (e.g., CD8+ T cells, NK cells, Tregs) by flow cytometry.

Quantitative Data Summary (Example: WTX-124)

| Treatment Group | Dose (µg) | Schedule | Route | Outcome | Reference |

|---|---|---|---|---|---|

| Vehicle | - | Twice weekly, 4 doses | IP | Progressive tumor growth | [9] |

| WTX-124 | 25 | Twice weekly, 4 doses | IP | Significant tumor growth inhibition | [9] |

| WTX-124 | 100 | Twice weekly, 4 doses | IP | High efficacy, tumor regression | [9] |

| WTX-124 | 150 | Twice weekly, 4 doses | IP | High efficacy, tumor regression | [9] |

| WTX-124 | 300 | Twice weekly, 4 doses | IP | High efficacy, tumor regression |[9] |

Protocol 2: Immunocytokine Combination Therapy

This protocol describes the use of an antibody-IL-2 fusion protein (immunocytokine) that targets the cytokine to the tumor neovasculature, often in combination with chemotherapy.[13]

Objective: To evaluate the synergistic anti-tumor effect of an IL-2 immunocytokine combined with a chemotherapeutic agent.

Methodology:

-

Animal Model: Immunocompetent mice (e.g., DBA/2) suitable for the chosen tumor line.

-

Tumor Model: Syngeneic K1735M2 melanoma model.[13]

-

Treatment Groups:

-

Vehicle Control

-

Chemotherapy alone (e.g., Dacarbazine - DTIC)

-

Immunocytokine alone (e.g., F8-IL2)

-

Combination: Chemotherapy + Immunocytokine

-

-

Administration: Administer immunocytokine intravenously (IV) and chemotherapy via IP injection. In some models, immunocytokines may be given intratumorally.[13]

-

Dosing Schedule: Administer chemotherapy one day prior to or concurrently with the immunocytokine. Due to the potential for immunogenicity of humanized proteins in mice, the immunocytokine may be limited to a few doses (e.g., three administrations).[13]

-

Monitoring: Monitor tumor growth and signs of toxicity (body weight, general health).

-

Endpoint Analysis: At the study endpoint, analyze tumors for immune cell infiltration, paying particular attention to CD4+ and CD8+ T cells.[13]

Quantitative Data Summary (Example: F8-IL2 in K1735M2 Melanoma)

| Treatment Group | Agent(s) | Schedule | Outcome | Reference |

|---|---|---|---|---|

| Single Agent | F8-IL2 | 3 IV injections | Modest tumor growth retardation | [13] |

| Single Agent | Dacarbazine (DTIC) | Per standard protocol | Modest tumor growth retardation | [13] |

| Combination | F8-IL2 + DTIC | Sequential/Concurrent | Improved tumor growth retardation vs single agents | [13] |

| Combination | F8-IL2 + Paclitaxel | Sequential/Concurrent | Improved tumor growth retardation vs single agents |[13] |

Protocol 3: Selective Expansion of Regulatory T Cells (Tregs) for Autoimmune Models

This protocol outlines the use of low-dose or engineered IL-2 muteins that preferentially bind the high-affinity IL-2Rα to selectively expand Tregs for treating autoimmune conditions.[7][14]

Objective: To assess the ability of a CD25-biased IL-2 mutein to expand Treg populations and ameliorate disease in a preclinical model of autoimmunity.

Methodology:

-

Animal Model: A model of spontaneous or induced autoimmunity, such as the Non-Obese Diabetic (NOD) mouse for Type 1 Diabetes.[14]

-

Treatment Initiation: Begin treatment at a specific age or disease stage, as defined by the model.

-

Drug Formulation: Prepare the IL-2 mutein in a sterile buffer.

-

Administration: Administer via subcutaneous (SC) or IP injection.

-

Dosing Schedule: Administer at low doses (e.g., <0.3 mg/kg) to maintain selectivity for Tregs.[14] Treatment may be daily or less frequent depending on the molecule's half-life.

-

Monitoring: Monitor disease progression (e.g., blood glucose levels in NOD mice, clinical scores in colitis models).[7][14]

-

Pharmacodynamic Analysis: Collect peripheral blood periodically to quantify the expansion of Treg cells (CD4+FoxP3+) versus effector T cells and NK cells via flow cytometry. Analyze tissues of interest (e.g., pancreas, colon) for immune cell infiltration and reduction in inflammation.[7][14]

Quantitative Data Summary (Example: Low-Dose IL-2 in Humanized Colitis Model)

| Treatment Group | Dose (IU/day) | Route | Treg Expansion | Disease Outcome | Reference |

|---|---|---|---|---|---|

| PBS | - | Rectal/IP | Baseline | Progressive weight loss, high histology score | [7] |

| Low-Dose IL-2 | 1.0 x 10⁴ | Rectal/IP | Significant expansion in blood, spleen, colon | Reduced weight loss and histology scores | [7] |

| Low-Dose IL-2 | 5.0 x 10⁴ | Rectal/IP | Significant expansion in blood, spleen, colon | Less effective, STAT5 activation in Tcons |[7] |

Visualization of Improved Therapeutic Concept

Engineered IL-2 therapeutics aim to widen the therapeutic window by separating the desired anti-tumor efficacy from dose-limiting toxicities and the expansion of immunosuppressive Tregs.

References

- 1. What are IL-2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Interleukin 2 - Wikipedia [en.wikipedia.org]

- 3. Efficacy of Anti-Cancer Immune Responses Elicited Using Tumor-Targeted IL-2 Cytokine and Its Derivatives in Combined Preclinical Therapies [mdpi.com]

- 4. Efficacy of Anti-Cancer Immune Responses Elicited Using Tumor-Targeted IL-2 Cytokine and Its Derivatives in Combined Preclinical Therapies[v1] | Preprints.org [preprints.org]

- 5. IL-2 based cancer immunotherapies: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Low-Dose Interleukin-2 Ameliorates Colitis in a Preclinical Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, pharmacokinetics, and pharmacodynamics of MK-6194, an IL-2 mutein designed to selectively activate regulatory T cells: single ascending dose and multiple ascending dose trial data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pnas.org [pnas.org]

- 11. IL-2 Signaling Pathways: R&D Systems [rndsystems.com]

- 12. biocytogen.com [biocytogen.com]

- 13. Preclinical evaluation of IL2-based immunocytokines supports their use in combination with dacarbazine, paclitaxel and TNF-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI Insight - The IL-2 SYNTHORIN molecule promotes functionally adapted Tregs in a preclinical model of type 1 diabetes [insight.jci.org]

Troubleshooting & Optimization

Technical Support Center: IL-2 Stability and Storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of recombinant Interleukin-2 (IL-2).

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized IL-2?

Lyophilized IL-2 should be stored at -20°C or lower for long-term stability.[1][2] It can be stable for a few weeks at room temperature, but -20°C is the recommended storage temperature.

Q2: What is the recommended procedure for reconstituting lyophilized IL-2?

It is recommended to reconstitute lyophilized IL-2 in sterile, endotoxin-free solutions. Commonly used reconstitution buffers include 100 mM acetic acid or sterile PBS.[1][3] To avoid loss of protein, do not store reconstituted IL-2 in glass vials; use polypropylene vials instead.[3]

-

Reconstitution Steps:

Q3: What are the optimal storage conditions for reconstituted IL-2?

For long-term storage, reconstituted IL-2 should be aliquoted into working volumes and stored at -80°C.[1] Avoid repeated freeze-thaw cycles.[3] For short-term storage (up to one week), the solution can be kept at 2-8°C.

Q4: What is the stability of IL-2 in different buffers?